molecular formula C15H11ClO7 B1215532 6-Hydroxycyanidin CAS No. 42529-06-6

6-Hydroxycyanidin

Cat. No.: B1215532
CAS No.: 42529-06-6
M. Wt: 338.69 g/mol
InChI Key: YRCARMUWFNJTTH-UHFFFAOYSA-N
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Description

6-Hydroxycyanidin is an anthocyanidin, a type of plant pigment responsible for the red, purple, and blue colors in many fruits and flowers. . This compound is notable for its antioxidant properties and potential health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxycyanidin can be synthesized through various chemical reactions involving the hydroxylation of cyanidin. One common method involves the use of specific catalysts and controlled reaction conditions to introduce hydroxyl groups at the desired positions on the cyanidin molecule .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as the flowers of Alstroemeria species. The compound can be isolated and purified using techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxycyanidin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinonoid derivatives, while reduction can yield colorless pseudobases .

Scientific Research Applications

6-Hydroxycyanidin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxycyanidin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

6-Hydroxycyanidin is similar to other anthocyanidins but has unique features due to the additional hydroxyl group at position 6:

These differences in structure lead to variations in color, solubility, and biological activity, making this compound a unique and valuable compound for various applications.

Properties

CAS No.

42529-06-6

Molecular Formula

C15H11ClO7

Molecular Weight

338.69 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)chromenylium-3,5,6,7-tetrol;chloride

InChI

InChI=1S/C15H10O7.ClH/c16-8-2-1-6(3-9(8)17)15-11(19)4-7-12(22-15)5-10(18)14(21)13(7)20;/h1-5H,(H5-,16,17,18,19,20,21);1H

InChI Key

YRCARMUWFNJTTH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O)O.[Cl-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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